![molecular formula C9H8Cl2N2O3 B5728065 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5728065.png)
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide
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Overview
Description
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide, also known as DCNA, is a synthetic compound that has been widely used in scientific research. DCNA is a potent inhibitor of photosynthesis, and its mechanism of action involves the inhibition of electron transport in photosystem II.
Mechanism of Action
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide inhibits electron transport in photosystem II by binding to the D1 protein, which is a component of the reaction center of photosystem II. This binding prevents the transfer of electrons from the primary electron acceptor to the plastoquinone pool, which disrupts the electron transport chain.
Biochemical and Physiological Effects
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits the growth of algae and cyanobacteria by blocking photosynthesis. It has also been shown to induce programmed cell death in certain types of cancer cells. 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide has been shown to have no significant effect on the growth of higher plants or animals.
Advantages and Limitations for Lab Experiments
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable and non-toxic. It is also highly specific in its inhibition of photosynthesis, which makes it a useful tool for studying the mechanisms of photosynthesis.
However, there are also limitations to the use of 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide in lab experiments. Its potency can vary depending on the species of algae or cyanobacteria being studied, and it can also be affected by environmental factors such as light and temperature. Additionally, 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide is not effective against all types of algae and cyanobacteria, which limits its usefulness in certain experiments.
Future Directions
For research on 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide include the development of new inhibitors of photosynthesis and the use of 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide in the development of new cancer treatments.
Synthesis Methods
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide can be synthesized by the reaction of 4-methyl-3-nitroaniline with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction produces 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide as a yellow crystalline solid with a melting point of 183-184°C.
Scientific Research Applications
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide has been widely used in scientific research as a tool to study the mechanisms of photosynthesis. It has been used to study the electron transport chain in photosystem II, as well as the role of the D1 protein in photosystem II stability. 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide has also been used to study the effects of environmental stress on photosynthesis.
properties
IUPAC Name |
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5-2-3-6(4-7(5)13(15)16)12-9(14)8(10)11/h2-4,8H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWREXFMZTKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide |
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